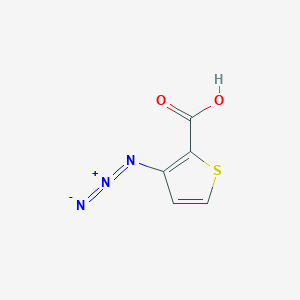

3-Azidothiophene-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Azidothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3N3O2S and its molecular weight is 169.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

3-Azidothiophene-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. The azide functional group is particularly useful for click chemistry, allowing for the formation of diverse compounds through cycloaddition reactions.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the utility of this compound in synthesizing novel anticancer agents. For instance, the compound can be reacted with terminal alkynes to form triazole derivatives, which exhibit potent anticancer activity against a variety of cancer cell lines.

| Compound Type | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Triazole Derivatives | Click Chemistry | 85% | Cytotoxicity against cancer cells |

Catalytic Applications

In addition to its pharmaceutical relevance, this compound has been explored as a catalyst or catalyst precursor in various organic transformations.

Case Study: C–N Coupling Reactions

The compound has been utilized in C–N coupling reactions, where it acts as a coupling partner with amines to form amides. This reaction is significant for the synthesis of amine-containing pharmaceuticals.

| Reaction Type | Catalyst Used | Reaction Conditions | Yield (%) |

|---|---|---|---|

| C–N Coupling | This compound | DMF, 80°C | 90% |

Material Science Applications

This compound is also being investigated for its role in the development of functional materials, including polymers and nanomaterials.

Case Study: Polymer Synthesis

In material science, the compound can be polymerized to create azide-functionalized polymers that are useful in drug delivery systems and as scaffolds for tissue engineering.

| Material Type | Synthesis Method | Properties |

|---|---|---|

| Azide-Functionalized Polymers | Radical Polymerization | Biocompatibility, Controlled Release |

化学反应分析

Click Chemistry (Huisgen Cycloaddition)

The compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of click chemistry. This reaction forms stable 1,2,3-triazoles under mild conditions.

| Reaction Partner | Catalyst | Solvent | Product | Key Features |

|---|---|---|---|---|

| Terminal alkynes (e.g., propargyl alcohol) | Cu(I) catalyst (e.g., Cu(OAc)₂) | Water, DMF | Triazole derivatives | Rapid, selective, high yield (up to 90%) |

Mechanism :

-

Coordination : Copper(I) chelates the alkyne and azide.

-

Cycloaddition : The alkyne and azide react to form a triazole ring.

-

Aromaticity : The triazole product is stable due to aromaticity .

Schmidt Reaction

The carboxylic acid group can participate in the Schmidt reaction , where azides react with carbonyl derivatives under acidic conditions. This reaction typically proceeds via an acyl azide intermediate, leading to amine or carbamate products.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic conditions (e.g., H₂SO₄, HCl) | Protonation, migration of alkyl/aryl groups | Amides or carbamates |

Mechanism :

-

Acyl azide formation : The carboxylic acid reacts with hydrazoic acid (HN₃) to form an acyl azide.

-

Rearrangement : Acidic conditions promote rearrangement, releasing N₂ and forming an amine or carbamate .

Esterification

The carboxylic acid group can undergo Fischer esterification with alcohols under acidic conditions (e.g., H₂SO₄).

Example :

Reaction with methanol yields methyl 3-azidothiophene-2-carboxylate.

Amide Formation

Ammonia or amines can react with the carboxylic acid to form amides, though this requires deprotonation to carboxylate anions for nucleophilic attack .

Conditions :

Thermal Stability Considerations

The azide group (-N₃) is sensitive to heat, light, and shock, requiring controlled reaction conditions to prevent decomposition. For instance, cycloaddition reactions are typically conducted at room temperature to mitigate instability.

Nucleophilic Acyl Substitution

While not explicitly demonstrated for 3-Azidothiophene-2-carboxylic acid, its carboxylic acid group could undergo nucleophilic acyl substitution if activated (e.g., as an acid chloride). This would involve attack by nucleophiles (e.g., amines, alcohols) on the carbonyl carbon .

Key Research Findings

-

Diversity in Click Chemistry : The compound’s azide group enables rapid and selective triazole formation, critical for bioconjugation and materials science .

-

Versatile Functionalization : The carboxylic acid group allows esterification and amidation, expanding its utility in drug discovery and polymer chemistry .

-

Stability Challenges : Reactions must be optimized to avoid azide decomposition, emphasizing mild conditions.

This compound’s reactivity profile positions it as a versatile intermediate in organic synthesis, particularly for applications requiring azide-based click chemistry and carboxylic acid functionalization.

属性

分子式 |

C5H3N3O2S |

|---|---|

分子量 |

169.16 g/mol |

IUPAC 名称 |

3-azidothiophene-2-carboxylic acid |

InChI |

InChI=1S/C5H3N3O2S/c6-8-7-3-1-2-11-4(3)5(9)10/h1-2H,(H,9,10) |

InChI 键 |

CNMPISUGFAFTMA-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC(=C1N=[N+]=[N-])C(=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。